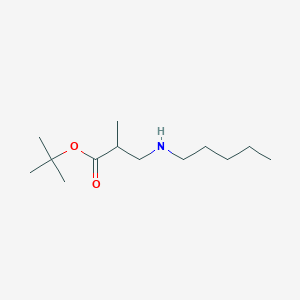![molecular formula C16H25NO2 B6340440 tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 1221342-22-8](/img/structure/B6340440.png)
tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate” is a chemical compound with the empirical formula C15H23NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CCNC@@HC1=CC=CC=C1)OC(C)(C)C . The InChI key for this compound is KWVMYMIPSINHKF-LBPRGKRZSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 249.35 .Scientific Research Applications
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a tool to study the structure and function of proteins, and as a building block for the synthesis of peptides, peptidomimetics, and peptidomimetics. It is also used in the synthesis of peptide-based drugs, such as peptide hormones and peptide-based drugs for the treatment of various diseases.
Mechanism of Action
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate acts as a substrate for the enzyme peptidyl transferase, which catalyzes the transfer of a peptide from one molecule to another. This process is essential for the synthesis of peptides and peptidomimetics. This compound also acts as an activator of the enzyme, which increases the rate of peptide synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent inhibitor of proteases, which are enzymes that break down proteins. It has also been shown to inhibit the activity of enzymes involved in the degradation of proteins, such as proteasomes. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small molecule, which makes it easier to manipulate and synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. A limitation of this compound is that it is not as efficient as other reagents for the synthesis of peptides and peptidomimetics.
Future Directions
There are a number of potential future directions for the use of tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate in scientific research. One potential direction is the use of this compound as a tool to study the structure and function of proteins. Additionally, this compound could be used to study the effects of peptide-based drugs on disease states. It could also be used to study the effects of peptide-based drugs on the immune system. Finally, this compound could be used to study the effects of peptide-based drugs on the metabolism of cells.
Synthesis Methods
Tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is synthesized through the use of a reaction between tert-butyl alcohol and an amino acid derivative, such as phenylalanine. The reaction is performed in an inert atmosphere with a catalyst and a base. The reaction is typically conducted at temperatures ranging from 0-100°C, with the optimum temperature being around 50°C. The reaction is typically complete within a few hours.
properties
IUPAC Name |
tert-butyl 2-methyl-3-(1-phenylethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12(15(18)19-16(3,4)5)11-17-13(2)14-9-7-6-8-10-14/h6-10,12-13,17H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIVEYPTCQGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)
![tert-Butyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6340367.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)
![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)
![tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340415.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)